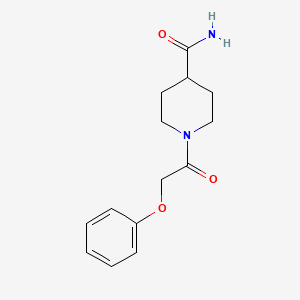
1-(phenoxyacetyl)-4-piperidinecarboxamide
概要
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .作用機序
The exact mechanism of action of PAC is not well understood. However, it has been suggested that PAC may act by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. PAC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
PAC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). PAC has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
PAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. PAC is also soluble in various solvents, making it easy to handle in laboratory experiments. However, the limitations of PAC include its low bioavailability and poor water solubility, which may limit its use in vivo.
将来の方向性
The potential therapeutic applications of PAC are vast, and there are several future directions for research. One of the areas of future research could be the development of PAC analogs with improved pharmacological properties. Another area of research could be the study of the mechanism of action of PAC to identify potential targets for drug development. Additionally, the use of PAC in combination with other drugs could be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, 1-(phenoxyacetyl)-4-piperidinecarboxamide is a synthetic compound that has shown significant potential for therapeutic applications. The synthesis method of PAC has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound. PAC has been shown to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. Despite its limitations, PAC remains an attractive candidate for drug development, and there are several future directions for research in this area.
科学的研究の応用
PAC has been found to exhibit significant pharmacological activities, making it an attractive candidate for drug development. It has been reported to possess anticonvulsant, analgesic, and anti-inflammatory properties. PAC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, PAC has been shown to have anticancer activity against various cancer cell lines.
Safety and Hazards
特性
IUPAC Name |
1-(2-phenoxyacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-14(18)11-6-8-16(9-7-11)13(17)10-19-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBALYSZTBXCTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(dimethylamino)phenyl]-1-(4-iodophenyl)-2-propen-1-one](/img/structure/B3912128.png)
![N-(4-{[2-(4-tert-butylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3912136.png)
![N'-{[2-(4-bromophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3912144.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B3912157.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3912163.png)
![ethyl 2-(4-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3912169.png)
![2-(1H-imidazol-4-yl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B3912175.png)
![3-(1,3-dioxolan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3912181.png)
![4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912182.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3912189.png)
![N-(4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B3912190.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912198.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3912212.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912232.png)